(4-Iodophenyl)(4-methoxyphenyl)methanone
Overview
Description
(4-Iodophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11IO2 It is a derivative of benzophenone, where one phenyl ring is substituted with an iodine atom at the para position, and the other phenyl ring is substituted with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. One common method starts with 4-iodobenzoyl chloride and anisole (methoxybenzene) as the starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in a solvent such as dichloromethane (CH2Cl2) or nitrobenzene. The reaction mixture is stirred at low temperatures (around -10°C) and then allowed to warm to room temperature over several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of Friedel-Crafts acylation can be scaled up for industrial synthesis. This involves using large-scale reactors, efficient cooling systems, and continuous monitoring to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by another aromatic ring.
Scientific Research Applications
(4-Iodophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Bromophenyl)(4-methoxyphenyl)methanone: Similar structure but with a bromine atom instead of an iodine atom.
(4-Iodophenyl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(4-Iodophenyl)(4-methoxyphenyl)methanone is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
(4-iodophenyl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYWATVTGABNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622685 | |
Record name | (4-Iodophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-73-9 | |
Record name | (4-Iodophenyl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54118-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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